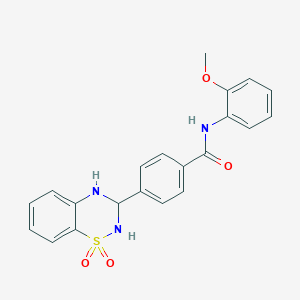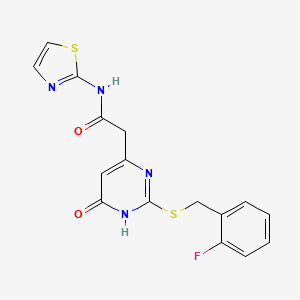
Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C17H29NO4 and a molecular weight of 311.42 g/mol. This compound is typically a colorless to yellow solid and is known for its specific acidic properties and solubility characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic synthesis methods, often involving the reaction of imidodicarbonic acid with 4-methylenecyclohexylamine under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace existing groups in the compound.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions typically require nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can result in the formation of various derivatives depending on the substituents involved.
科学研究应用
This compound finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Industry: It is utilized in the production of materials and chemicals for industrial processes.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
相似化合物的比较
Imidodicarbonic acid, 2-(3-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester
Imidodicarbonic acid, 2-(2-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of the 4-methylenecyclohexyl group, which differentiates it from other similar compounds. This structural difference can lead to variations in reactivity and biological activity.
属性
IUPAC Name |
tert-butyl N-(4-methylidenecyclohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h13H,1,8-11H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNVPWZWINGZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(=C)CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2742677.png)
![3-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2742678.png)
![5-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2742681.png)
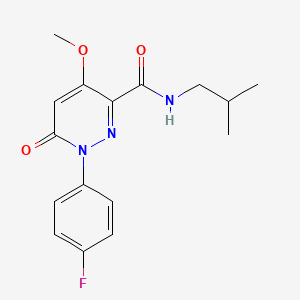
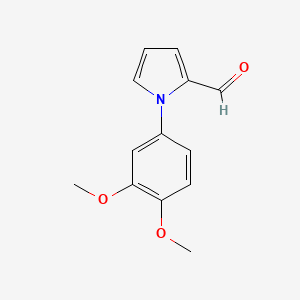
![1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2742688.png)
![3-Fluoro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2742689.png)
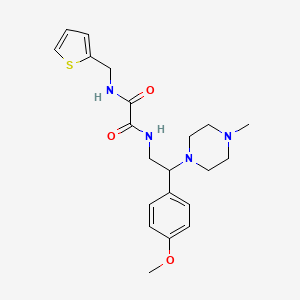
![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)
![3-benzoyl-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2742692.png)
